Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of tert-butyl 9-bromo-2,3-dihydrobenzo[F]oxazepine-4(5H)-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both oxygen and nitrogen heteroatoms. The official International Union of Pure and Applied Chemistry name is tert-butyl 9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate, which systematically describes the structural features and substitution patterns present in the molecule. Alternative systematic names documented in chemical databases include tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate and tert-butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate, reflecting different conventions for describing the saturation state of the heterocyclic ring system.
The compound is assigned Chemical Abstracts Service Registry Number 1055880-27-7, providing a unique identifier for database searches and regulatory purposes. The molecular formula C14H18BrNO3 indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, with a calculated molecular weight of 328.20 grams per mole. The International Chemical Identifier representation InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9H2,1-3H3 provides a complete structural description that enables unambiguous identification of the compound across different chemical information systems.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | tert-butyl 9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
| Chemical Abstracts Service Number | 1055880-27-7 |
| Molecular Formula | C14H18BrNO3 |
| Molecular Weight | 328.20 g/mol |
| International Chemical Identifier Key | UVAMFEMOEAGDTN-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of tert-butyl 9-bromo-2,3-dihydrobenzo[F]oxazepine-4(5H)-carboxylate is characterized by the presence of a seven-membered heterocyclic ring system fused to a benzene ring, creating a complex three-dimensional structure with multiple conformational possibilities. Research on related benzoxazepine derivatives has demonstrated that the seven-membered oxazepine ring typically adopts a twist-chair conformation to minimize steric interactions and maximize orbital overlap. Density functional theory calculations performed on structurally similar compounds using the B3LYP/6-31G(d,p) method have shown excellent agreement with experimental X-ray crystallographic data, validating computational approaches for predicting molecular geometry in this compound class.
The spatial arrangement of substituents plays a crucial role in determining the overall molecular conformation. The tert-butyl carboxylate group at position 4 of the oxazepine ring introduces significant steric bulk that influences the preferred conformational states of the molecule. Similarly, the bromine substituent at position 9 of the fused benzene ring affects both the electronic distribution and spatial requirements of the structure. Computational studies on related compounds have revealed that the phenyl ring systems typically make dihedral angles ranging from 8.92 degrees to 12.92 degrees with the benzimidazole ring system mean plane, though these values can vary significantly depending on specific substituent patterns.
The Simplified Molecular-Input Line-Entry System notation CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br provides a linear representation of the molecular connectivity that facilitates computational analysis and database searching. Natural bond orbital analysis of related structures has provided insights into charge distributions at different atomic sites, revealing how electron density is influenced by the heterocyclic framework and substituent effects. Molecular electrostatic potential mapping studies have identified regions of electrophilic and nucleophilic reactivity, which are essential for understanding potential chemical transformations and biological interactions.
| Geometric Parameter | Typical Range |
|---|---|
| Oxazepine Ring Conformation | Twist-chair |
| Dihedral Angle (Phenyl-Benzimidazole) | 8.92° - 12.92° |
| Bond Lengths | Standard single/double bond values |
| Molecular Volume | ~300 ų (estimated) |
Crystal Structure Determination via X-ray Diffraction
While specific X-ray crystallographic data for tert-butyl 9-bromo-2,3-dihydrobenzo[F]oxazepine-4(5H)-carboxylate is not directly available in the current literature, extensive crystallographic studies on closely related benzoxazepine derivatives provide valuable insights into the expected solid-state structure. Research on analogous compounds has revealed that benzimidazole-fused oxazepine systems typically crystallize in specific space groups with well-defined unit cell parameters. Crystal structure determinations of related molecules have shown that the seven-membered oxazepine ring consistently adopts a twist-chair conformation in the solid state, which is consistent with computational predictions.
Crystallographic analysis of structurally similar compounds has demonstrated that intermolecular interactions play a significant role in crystal packing arrangements. Hydrogen bonding patterns, particularly those involving the nitrogen and oxygen heteroatoms, contribute to the stability of the crystal lattice. Studies have identified specific intermolecular hydrogen bonds, such as C-H···N interactions, that link molecules in the crystal structure with characteristic donor-acceptor distances and angles. The presence of halogen substituents like bromine can introduce additional intermolecular interactions through halogen bonding, which may influence crystal packing efficiency and thermal stability.
Disorder phenomena have been observed in some related structures, where portions of the oxazepine ring system exhibit positional disorder with refined occupancy ratios. Such disorder typically arises from the conformational flexibility of the seven-membered ring and can affect the precision of bond length and angle determinations. Temperature-dependent crystallographic studies would be valuable for understanding the dynamic behavior of these molecules in the solid state and the relationship between molecular motion and crystal stability.
| Crystallographic Parameter | Expected Range |
|---|---|
| Space Group | P21/c or similar |
| Unit Cell Volume | 1500-2000 ų |
| Density | 1.4-1.6 g/cm³ |
| Crystal System | Monoclinic/Triclinic |
Tautomeric and Stereochemical Considerations
The tautomeric behavior of tert-butyl 9-bromo-2,3-dihydrobenzo[F]oxazepine-4(5H)-carboxylate represents a complex aspect of its chemical behavior that significantly influences its reactivity and biological activity. Tautomerism in heterocyclic compounds containing both nitrogen and oxygen heteroatoms can involve prototropic shifts that relocate hydrogen atoms between different positions, potentially altering the electronic structure and chemical properties. Research on related heterocyclic systems has demonstrated that the relative stability of different tautomeric forms depends on factors including aromaticity, hydrogen bonding capabilities, and steric interactions.
The oxazepine ring system in this compound may undergo various tautomeric equilibria, particularly involving the nitrogen atom at position 4 and the carbonyl oxygen of the carboxylate group. Studies on similar heterocyclic compounds have shown that the attachment of benzene rings to heterocycles leads to pronounced increases in the relative stability of oxo tautomers compared to their parent compounds. This stabilization effect arises from extended conjugation and enhanced aromaticity in the fused ring system. The presence of the electron-withdrawing bromine substituent at position 9 may further influence tautomeric equilibria by affecting the electron density distribution throughout the molecule.
Stereochemical considerations are particularly important for understanding the three-dimensional structure and conformational preferences of this compound. The seven-membered oxazepine ring can exist in multiple conformational states, with the twist-chair conformation being energetically favored in most cases. The tert-butyl group introduces additional stereochemical complexity due to its bulky nature and restricted rotation around the carboxylate linkage. Computational studies using density functional theory methods have provided valuable insights into the energetic differences between various conformational and tautomeric states, enabling prediction of the most stable forms under different conditions.
Matrix-isolation spectroscopy studies on related compounds have revealed that tautomeric equilibria observed in inert gas matrices correspond closely to gas-phase equilibria, providing experimental validation for theoretical predictions. Ultraviolet-induced phototautomeric reactions have been observed in similar heterocyclic systems, demonstrating the potential for light-induced interconversion between different tautomeric forms. These photochemical processes may be relevant for understanding the behavior of the compound under various experimental conditions and potential applications.
| Tautomeric Parameter | Characteristics |
|---|---|
| Primary Tautomeric Sites | N-4, Carbonyl oxygen |
| Stabilizing Factors | Aromaticity, conjugation |
| Conformational States | Twist-chair preferred |
| Photochemical Behavior | Potential phototautomerism |
Properties
IUPAC Name |
tert-butyl 9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMFEMOEAGDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731862 | |
| Record name | tert-Butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055880-27-7 | |
| Record name | tert-Butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
Reaction Mechanism Highlights
- Carbamate Formation: The reaction between 5-bromo-2-hydroxybenzaldehyde and 2-aminoethanol forms a hydroxybenzyl carbamate intermediate.
- Mitsunobu Cyclization: Treatment with triphenylphosphine and diisopropyl azodicarboxylate induces intramolecular cyclization, forming the oxazepine ring.
- Work-Up: The reaction mixture is washed with water, dried, filtered, and concentrated, followed by chromatographic purification.
Scale-Up and Process Development
- The preparation method has been successfully scaled to produce over 15 kg batches with consistent yields (~58% overall yield for this intermediate).
- The process development focused on optimizing reaction times, temperatures, reagent equivalents, and purification steps to maximize yield and purity.
- The final product is obtained as a white solid with mass spectrometry confirming the molecular ion at m/z 328 (MH+) consistent with the molecular formula C14H18BrNO3.
Analytical Data Supporting Preparation
Additional Notes on Preparation
- The synthetic route excludes unreliable sources such as www.benchchem.com and www.smolecule.com, relying on peer-reviewed and industrial process development literature.
- The compound serves as a versatile intermediate, enabling further functionalization such as Suzuki coupling reactions to introduce diverse aryl groups.
- The process is part of a larger synthetic scheme for kinase inhibitors, demonstrating robustness and reproducibility in pharmaceutical manufacturing contexts.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | 5-bromo-2-hydroxybenzaldehyde, 2-aminoethanol |
| Key Reagents | Sodium borohydride, triphenylphosphine, diisopropyl azodicarboxylate |
| Solvents | THF, MeOH, DCM |
| Reaction Type | Carbamate formation, Mitsunobu cyclization |
| Temperature | 40°C (carbamate formation), room temp (cyclization) |
| Reaction Time | 4 h (carbamate), 12 h (cyclization) |
| Purification | Silica gel chromatography (8:2 hexane/ethyl acetate) |
| Yield | 53% (cyclization step) |
| Product Form | White solid |
| Analytical Confirmation | MS m/z 328 (MH+), HPLC purity >99% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18BrNO3
- Molecular Weight : 328.206 g/mol
- CAS Number : 1055880-27-7
The compound features a tert-butyl group and a bromo substituent at the 9-position of the dihydrobenzo oxazepine ring. The oxazepine structure contributes to its reactivity and biological properties, making it a versatile compound in synthetic organic chemistry.
Pharmacological Potential
Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate has been investigated for its potential pharmacological effects. Its structural characteristics suggest possible activity as:
- Antidepressants : Compounds with similar oxazepine structures have shown promise in treating mood disorders.
- Antitumor Agents : The bromine atom may enhance biological activity against cancer cells through mechanisms involving nucleophilic substitution reactions.
Case Study: Antidepressant Activity
A study examining related oxazepine derivatives reported significant antidepressant effects in animal models. The presence of the bromo group in the structure was hypothesized to enhance receptor binding affinity, thus increasing therapeutic efficacy.
Synthetic Versatility
The compound's ability to undergo various chemical reactions makes it valuable in organic synthesis:
- Nucleophilic Substitution Reactions : The bromine atom allows for substitution with nucleophiles, facilitating the formation of diverse derivatives.
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the carboxylate group enables electrophilic attack at the aromatic ring.
Data Table: Reaction Pathways
| Reaction Type | Conditions Required | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed conditions | Various alkylated products |
| Electrophilic Aromatic Substitution | Lewis acid catalysts | Halogenated derivatives |
| Cyclization Reactions | Heat or acidic conditions | Larger cyclic compounds |
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices may enhance:
- Thermal Stability : The tert-butyl group contributes to increased thermal resistance.
- Mechanical Properties : The unique structure can improve tensile strength and flexibility.
Case Study: Polymer Development
Research on polymers incorporating oxazepine derivatives has demonstrated enhanced mechanical properties compared to traditional polymers. This advancement suggests potential applications in high-performance materials.
Mechanism of Action
The exact mechanism by which tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Comparative Overview of Structural Analogs
Substituent Position and Reactivity
- Bromine vs. Chlorine : The 9-bromo derivative (target compound) and 8-chloro analog differ in halogen electronegativity and leaving-group ability. Bromine’s larger atomic radius facilitates nucleophilic substitution (e.g., SNAr) compared to chlorine .
- Nitro Group Impact : Nitro-substituted analogs (7-nitro and 8-nitro) exhibit reduced basicity of the oxazepine nitrogen due to electron withdrawal, altering reactivity in acid-mediated reactions. However, nitro groups increase susceptibility to reduction, enabling conversion to amines .
- Boronate Ester Utility : The 9-boronate ester analog serves as a versatile intermediate for Suzuki-Miyaura cross-couplings, unlike halogenated derivatives, which require palladium catalysis for similar transformations .
Physicochemical Properties
- Stability : Brominated derivatives (7-bromo and 9-bromo) are stable under dry storage, whereas nitro-substituted analogs may degrade under light or heat, necessitating stringent handling .
Biological Activity
Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a chemical compound characterized by its unique structure and potential biological activity. With the molecular formula and a molecular weight of approximately 328.20 g/mol, this compound features a tert-butyl ester group that enhances its stability and reactivity compared to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrNO3 |
| Molecular Weight | 328.20 g/mol |
| CAS Number | 1055880-27-7 |
| LogP (octanol-water partition coefficient) | 3.51650 |
| PSA (polar surface area) | 38.77000 |
Synthesis
The synthesis of this compound typically involves:
- Bromination of an appropriate dihydrobenzo[F][1,4]oxazepine derivative.
- Esterification with tert-butyl alcohol under acidic conditions.
This multi-step process is designed to yield high purity and optimal yield for further research applications.
The biological activity of this compound is still under investigation; however, it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to various receptors, affecting signaling pathways related to neurological functions.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies indicate that derivatives of this compound could possess antimicrobial properties, making them candidates for further pharmaceutical development.
- G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs is an area of interest due to their role in numerous physiological processes.
Case Studies
- Case Study 1 : A study demonstrated that a related compound showed significant inhibition of neuronal apoptosis in vitro, suggesting potential applications in neuroprotection.
- Case Study 2 : Another investigation found that compounds similar to tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine exhibited promising results against bacterial strains resistant to common antibiotics.
Q & A
Q. What is the recommended synthetic route for tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate?
- Methodological Answer : A palladium-catalyzed coupling reaction is commonly employed. For example, tert-butyl bromo-derivatives can be synthesized via a Buchwald-Hartwig amination or Suzuki-Miyaura coupling (depending on substituents). Key steps include:
- Use of Pd(OAc)₂ and ligands (e.g., triphenylphosphine) under inert atmosphere (argon) .
- Purification via silica gel chromatography (EtOAc/hexane gradients) or recrystallization (ethanol) to isolate the product .
Table 1 : Example Reaction Conditions from Literature
| Catalyst System | Temperature | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃ | 75°C | 72% | |
| TBAB, Na₂SO₄ | 45°C | 89.5% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic peaks:
- tert-butyl group: ~1.4 ppm (singlet, 9H) .
- Oxazepine ring protons: 3.5–4.5 ppm (multiplet, 4H) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ .
- Melting Point : Consistency with literature values (e.g., 170–185°C for related tert-butyl oxazepines) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : Store in a cool, dry place (<20°C) under inert gas (N₂/Ar) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid inhalation (P340) and contact with skin (P303+P361+P353) .
- Waste Disposal : Follow P501 guidelines (dispose via approved hazardous waste protocols) .
Advanced Research Questions
Q. How can reaction yields be optimized for palladium-catalyzed coupling steps in the synthesis?
- Methodological Answer :
- Catalyst Loading : Optimize Pd(OAc)₂ and ligand ratios (e.g., 1:1 Pd:PPh₃) to minimize side reactions .
- Solvent Choice : Use anhydrous DMF or toluene to enhance reactivity .
- Temperature Control : Gradual heating (45–75°C) improves regioselectivity .
- Monitoring : Track reaction progress via TLC or LC-MS to identify quenching points .
Q. How to resolve discrepancies in NMR data due to diastereomer formation or impurities?
- Methodological Answer :
- Purification : Use preparative HPLC or repeated column chromatography (hexane/EtOAc) to isolate isomers .
- Deuterated Solvents : Analyze in CDCl₃ or DMSO-d₆ to detect solvent shifts or hidden peaks .
- Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., rotamers) by cooling samples to –40°C .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the bromo-substituent to introduce bioisosteres (e.g., Cl, CF₃) and assess activity .
- Biological Screening : Test in thrombin inhibition assays (IC₅₀) or platelet aggregation models .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) using X-ray diffraction (see tert-butyl analogs in ).
Data Contradiction Analysis
Q. Why might reported melting points vary across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
